molecular formula C13H19ClN2 B5832913 N-[(3-chlorophenyl)methyl]-1-methylpiperidin-4-amine

N-[(3-chlorophenyl)methyl]-1-methylpiperidin-4-amine

Cat. No.: B5832913
M. Wt: 238.75 g/mol
InChI Key: AJVIFRCZRIRWPP-UHFFFAOYSA-N
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Description

N-[(3-chlorophenyl)methyl]-1-methylpiperidin-4-amine is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a 3-chlorophenylmethyl group and a methyl group. Piperidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-chlorophenyl)methyl]-1-methylpiperidin-4-amine typically involves the reaction of 3-chlorobenzyl chloride with 1-methylpiperidine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and improved yield. The use of automated systems for reagent addition and product separation further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-[(3-chlorophenyl)methyl]-1-methylpiperidin-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted piperidine derivatives with various functional groups.

Scientific Research Applications

N-[(3-chlorophenyl)methyl]-1-methylpiperidin-4-amine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in the treatment of neurological disorders, pain management, and psychiatric conditions.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(3-chlorophenyl)methyl]-1-methylpiperidin-4-amine involves its interaction with specific molecular targets in the body. The compound is known to bind to receptors in the central nervous system, modulating neurotransmitter release and signal transduction pathways. This interaction can lead to various pharmacological effects, including analgesia, sedation, and anxiolysis.

Comparison with Similar Compounds

Similar Compounds

    N-[(3-chlorophenyl)methyl]-1-methylpiperidin-4-amine: Characterized by the presence of a 3-chlorophenylmethyl group and a methyl group on the piperidine ring.

    N-[(4-chlorophenyl)methyl]-1-methylpiperidin-4-amine: Similar structure but with the chlorine atom at the 4-position of the phenyl ring.

    N-[(3-chlorophenyl)methyl]-1-ethylpiperidin-4-amine: Similar structure but with an ethyl group instead of a methyl group on the piperidine ring.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the 3-chlorophenylmethyl group enhances its binding affinity to certain receptors, making it a valuable compound for medicinal chemistry research.

Properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-1-methylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2/c1-16-7-5-13(6-8-16)15-10-11-3-2-4-12(14)9-11/h2-4,9,13,15H,5-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJVIFRCZRIRWPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NCC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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